Differential Antiproliferative Activity in MCF-7 Luminal Breast Cancer Cells: Target Compound vs. Doxorubicin
In a standardized 48-hour MTT assay against the MCF-7 human breast adenocarcinoma cell line, 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine exhibited an IC50 of 1.06 μmol/L . This value indicates the compound's potency in inhibiting the growth of estrogen receptor-positive breast cancer cells. A direct comparison to the commonly used chemotherapeutic agent doxorubicin is needed for context, but the source data does not provide a doxorubicin IC50 from the same experimental run. However, literature-consistent doxorubicin IC50 values in MCF-7 cells typically range from 0.1 to 1 μM under similar conditions, placing the target compound's activity in a comparable, though slightly lower, potency range.
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 cells |
|---|---|
| Target Compound Data | IC50 = 1.06 μmol/L (48 h) |
| Comparator Or Baseline | Doxorubicin (literature range): IC50 ≈ 0.1–1 μM (48–72 h, MTT/SRB assay) |
| Quantified Difference | Target compound is approximately 1- to 10-fold less potent than doxorubicin based on literature cross-study comparison. |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay; 48-hour treatment; compound dissolved in DMSO. |
Why This Matters
For researchers procuring compounds to screen for selective ER+ breast cancer activity, this quantifies the target compound's potency relative to a known chemotherapeutic benchmark, enabling informed decisions about its suitability as a lead scaffold that may offer a different mechanism of action than doxorubicin.
